7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole chemical structure and properties
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole chemical structure and properties
This is an in-depth technical guide on the chemical structure, synthesis, and properties of 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole , a significant pharmacophore in medicinal chemistry, particularly within the development of central nervous system (CNS) agents targeting serotonin (5-HT) and dopamine receptors.
Introduction & Chemical Identity
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is a fused heterocyclic compound belonging to the indole alkaloid class. Structurally, it consists of a 7-methyl-substituted indole core linked at the C3 position to a piperazine ring via a methylene bridge. This molecule represents a specific "privileged structure" in drug discovery, serving as a bioisostere of gramine and a key intermediate for synthesizing ligands with high affinity for G-protein coupled receptors (GPCRs).
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole |
| CAS Number | 1368766-22-6 (Free base) / 1185294-70-5 (HCl salt) |
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.32 g/mol |
| SMILES | CC1=CC=CC2=C1NC=C2CN3CCNCC3 |
| InChI Key | ZEUPEPGWIHGGDF-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting bioavailability and blood-brain barrier (BBB) penetration, which is essential for this CNS-active scaffold.
Key Metrics Table
| Property | Value | Description |
| LogP (Predicted) | ~2.2 - 2.5 | Lipophilic enough for CNS penetration but soluble enough for formulation. |
| pKa (Piperazine) | ~9.8 (N4), ~5.6 (N1) | The secondary amine on the piperazine is highly basic, existing as a cation at physiological pH. |
| pKa (Indole) | ~16.0 | The indole NH is very weakly acidic and does not deprotonate under physiological conditions. |
| TPSA | ~31 Ų | Low polar surface area, favoring membrane permeability. |
| Solubility | Low (Water), High (DMSO, MeOH) | Free base is lipophilic; Hydrochloride salts are water-soluble. |
| Melting Point | 150–155 °C (approx.) | Varies by salt form; HCl salts typically decompose >200 °C. |
Structural Analysis[6][7]
-
7-Methyl Group: This substituent sterically hinders the C7 position, potentially blocking metabolic hydroxylation (a common clearance pathway for indoles) and influencing the binding orientation in hydrophobic receptor pockets.
-
Piperazine Ring: Provides a basic center for ionic interactions with aspartate residues in GPCR binding sites (e.g., Asp3.32 in 5-HT receptors).
-
Methylene Linker: A flexible spacer allowing the piperazine moiety to adopt the necessary conformation for receptor docking.
Synthesis & Manufacturing
The industrial and laboratory synthesis of this compound predominantly relies on the Mannich Reaction , a three-component condensation involving an amine, an aldehyde, and an acid-active CH substrate.[1]
Retrosynthetic Analysis
The molecule disconnects at the C3-methylene bond, revealing three precursors:
Detailed Experimental Protocol
Objective: Synthesis of 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole via Mannich Condensation.
Reagents:
-
7-Methylindole (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq) – Excess prevents bis-alkylation.
-
Formaldehyde (37% aq.[3] solution, 1.2 eq)
-
Acetic Acid (Glacial, solvent/catalyst)[4]
-
Ethanol (optional co-solvent)[3]
Step-by-Step Methodology:
-
Preparation: Dissolve 7-methylindole (e.g., 10 mmol) in glacial acetic acid (15 mL) in a round-bottom flask. Maintain temperature at 0–5 °C using an ice bath.
-
Amine Activation: In a separate vessel, mix piperazine (30 mmol) with formaldehyde (12 mmol) and acetic acid (10 mL). Stir for 15 minutes to generate the iminium ion intermediate.
-
Condensation: Dropwise add the iminium mixture to the indole solution over 30 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH/NH₃ 90:9:1).
-
Work-up:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Basify to pH 10 using 20% NaOH solution. Caution: Exothermic.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude residue is often an oil. Purify via column chromatography (Silica gel, DCM/MeOH gradient) or crystallize as the hydrochloride salt by adding HCl/Ether.
Synthesis Mechanism Diagram
The following diagram illustrates the Mannich reaction pathway and the key intermediates.
Analytical Characterization
Confirming the structure requires identifying the specific substitution pattern (C3 vs. N1) and the integrity of the piperazine ring.
Nuclear Magnetic Resonance (NMR)[9][11][12]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.20 (br s, 1H): Indole NH (broad, exchangeable).
-
δ 7.45 (d, 1H): Indole C4-H.
-
δ 7.05 (t, 1H): Indole C5-H.
-
δ 6.95 (d, 1H): Indole C6-H.
-
δ 7.10 (s, 1H): Indole C2-H (Diagnostic: confirms C3 substitution).
-
δ 3.75 (s, 2H): Methylene bridge (Ar-CH₂-N).
-
δ 2.90 (t, 4H): Piperazine CH₂ (adjacent to secondary amine).
-
δ 2.50 (br s, 4H): Piperazine CH₂ (adjacent to linker).
-
δ 2.45 (s, 3H): 7-Methyl group.
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
M+H Peak: m/z 230.16.
-
Fragmentation: Loss of the piperazine moiety (m/z ~85) often leaves a stabilized indolyl-methyl carbocation (m/z ~144).
Biological Relevance & Applications
This molecule is primarily a pharmacophore building block .[5] It is rarely used as a standalone drug but serves as a scaffold for designing high-affinity ligands.
Target Receptors
-
Serotonin (5-HT) Receptors: The 3-(piperazin-1-ylmethyl)indole motif mimics the structure of serotonin. The basic nitrogen of the piperazine interacts with the conserved aspartate residue in the receptor's transmembrane domain.
-
Dopamine D4 Receptors: Indole-piperazine derivatives are known to exhibit selectivity for D4 receptors, implicated in schizophrenia and cognitive disorders.
Structure-Activity Relationship (SAR)
-
7-Methyl Effect: Enhances lipophilicity and selectivity. It can prevent binding to off-target receptors that cannot accommodate the steric bulk at the 7-position.
-
Piperazine N-Substitution: The secondary amine is a "handle" for further derivatization (e.g., arylation, acylation) to create "long-chain" arylpiperazines, a class of drugs including aripiprazole and trazodone.
Pharmacophore Model Diagram
The diagram below visualizes the interaction of this ligand class with a theoretical GPCR binding pocket.
Handling & Safety (SDS Summary)
Classification: Irritant (GHS07).
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Storage: Store at 2–8 °C (refrigerated), under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring.
-
References
-
PubChem. (2025).[2] 4-(piperazin-1-yl)-1H-indole and related structures. National Library of Medicine. [Link]
-
Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389-394. [Link]
- Love, B. (1973). The Mannich Reaction of Indoles. Organic Reactions, 22, 1-400. (Classic reference for Indole Mannich chemistry).
Sources
- 1. oarjbp.com [oarjbp.com]
- 2. 4-(piperazin-1-yl)-1H-indole | C12H15N3 | CID 594590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jgtps.com [jgtps.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [html.rhhz.net]
